
Silane, bis(4-chlorophenyl)diethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, bis(4-chlorophenyl)diethenyl- is an organosilicon compound with the molecular formula C16H14Cl2Si It is characterized by the presence of two 4-chlorophenyl groups and two ethenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(4-chlorophenyl)diethenyl- typically involves the reaction of 4-chlorophenylmagnesium bromide with dichlorosilane, followed by the addition of vinylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, bis(4-chlorophenyl)diethenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bis(4-chlorophenyl)diethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Amino or alkoxy-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, bis(4-chlorophenyl)diethenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, bis(4-chlorophenyl)diethenyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, affecting their structure and function. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, bis(4-chlorophenyl)dimethyl-
- Silane, bis(4-chlorophenyl)diphenyl-
- Silane, bis(4-chlorophenyl)diethyl-
Uniqueness
Silane, bis(4-chlorophenyl)diethenyl- is unique due to the presence of ethenyl groups, which provide additional reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may have different substituents, such as methyl or phenyl groups, which affect their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
533909-59-0 |
|---|---|
Molekularformel |
C16H14Cl2Si |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
bis(4-chlorophenyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C16H14Cl2Si/c1-3-19(4-2,15-9-5-13(17)6-10-15)16-11-7-14(18)8-12-16/h3-12H,1-2H2 |
InChI-Schlüssel |
UAMGSFCAITXYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C=C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


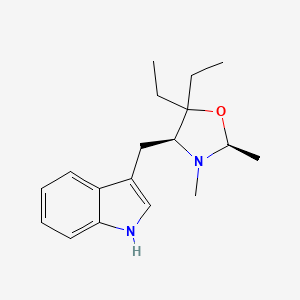
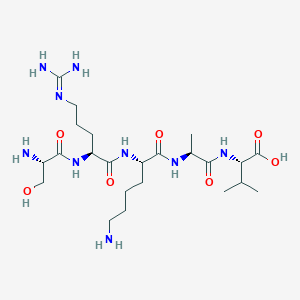
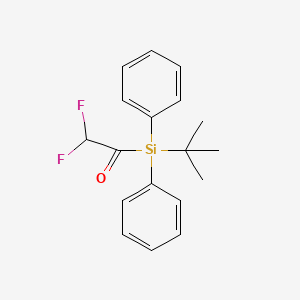
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
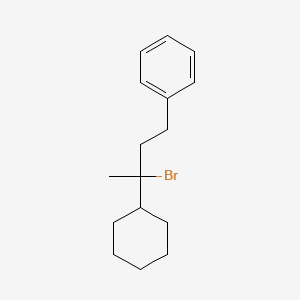
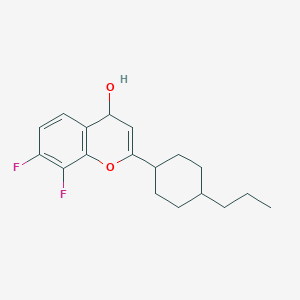
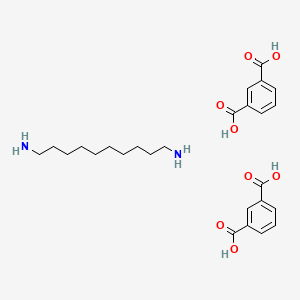
![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)
![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
